Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate
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Overview
Description
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a dimethylamino group, and a carbamate functional group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with dimethylamine and ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(1-naphthyl)-1-propanone: Shares a similar naphthalene ring and dimethylamino group but differs in the functional groups attached to the carbon chain.
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride: Similar structure but exists as a hydrochloride salt, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
29473-85-6 |
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Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl N-[4-(dimethylamino)-2-naphthalen-1-ylbutyl]carbamate |
InChI |
InChI=1S/C19H26N2O2/c1-4-23-19(22)20-14-16(12-13-21(2)3)18-11-7-9-15-8-5-6-10-17(15)18/h5-11,16H,4,12-14H2,1-3H3,(H,20,22) |
InChI Key |
QYNFRIYTQNQQGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(CCN(C)C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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